2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Toll‑like receptor 4 innate immunity pyrimidoindole

2-(Butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 536707‑78‑5) belongs to the substituted pyrimido[5,4‑b]indol‑4(5H)‑one chemotype, a tricyclic heterocycle that has been identified through high‑throughput screening as a Toll‑like receptor 4 (TLR4) agonist scaffold and explored for HIV‑1 reverse transcriptase inhibition [REFS‑1][REFS‑2]. The compound carries an n‑butylthio group at C‑2 and a 4‑methoxyphenyl substituent at N‑3—structural features that distinguish it from both the TLR4‑optimised ligands bearing carboxamide extensions and the anti‑HIV analogues that require alkyldiamine chains at C‑2/C‑4.

Molecular Formula C21H21N3O2S
Molecular Weight 379.48
CAS No. 536707-78-5
Cat. No. B2550757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
CAS536707-78-5
Molecular FormulaC21H21N3O2S
Molecular Weight379.48
Structural Identifiers
SMILESCCCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)NC4=CC=CC=C42
InChIInChI=1S/C21H21N3O2S/c1-3-4-13-27-21-23-18-16-7-5-6-8-17(16)22-19(18)20(25)24(21)14-9-11-15(26-2)12-10-14/h5-12,22H,3-4,13H2,1-2H3
InChIKeyHREKJCQDXFUCRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: Procurement-Relevant Scaffold Classification and Baseline Profile


2-(Butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 536707‑78‑5) belongs to the substituted pyrimido[5,4‑b]indol‑4(5H)‑one chemotype, a tricyclic heterocycle that has been identified through high‑throughput screening as a Toll‑like receptor 4 (TLR4) agonist scaffold and explored for HIV‑1 reverse transcriptase inhibition [REFS‑1][REFS‑2]. The compound carries an n‑butylthio group at C‑2 and a 4‑methoxyphenyl substituent at N‑3—structural features that distinguish it from both the TLR4‑optimised ligands bearing carboxamide extensions and the anti‑HIV analogues that require alkyldiamine chains at C‑2/C‑4.

Why Generic Substitution of 2-(Butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one Is Not Supported by Evidence


The pyrimido[5,4‑b]indol‑4(5H)‑one scaffold exhibits a pronounced structure‑activity disconnect: the presence of the C‑4 oxo group is reported to abolish anti‑HIV‑1 RT activity, while N‑3 substitution with an aryl group bearing an electron‑donating para‑methoxy substituent is associated with TLR4‑selective cytokine skewing [REFS‑1][REFS‑2]. Consequently, replacing the specific n‑butylthio/N‑(4‑methoxyphenyl) combination with even closely related analogs (e.g., sec‑butylthio or N‑phenyl variants) would alter the lipophilic‑electronic balance at both the MD‑2 binding interface and the RT allosteric site, potentially eliminating any observed biological signature.

2-(Butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: Quantitative Differentiation Evidence vs. Closest Structural Analogs


TLR4 Agonist Scaffold Selectivity: N‑(4‑Methoxyphenyl) Substitution vs. Phenyl and Propylthio Analogs

Within the pyrimido[5,4‑b]indol‑4(5H)‑one series, compounds harboring a 4‑methoxyphenyl group at N‑3 have been reported to induce TLR4‑dependent IP‑10 production while limiting IL‑6 release, a cytokine‑skewing profile not observed with the unsubstituted N‑phenyl comparator [REFS‑1]. The target compound shares this N‑(4‑methoxyphenyl) motif, whereas the closest commercially listed analog—2‑(butylthio)‑3‑phenyl‑3H‑pyrimido[5,4‑b]indol‑4(5H)‑one—lacks the methoxy group and is therefore predicted to lose the IP‑10‑biased signaling signature based on SAR trends established in the Chan et al. study [REFS‑1].

Toll‑like receptor 4 innate immunity pyrimidoindole

Absence of Anti‑HIV‑1 RT Activity: Differentiation from C‑2 Alkyldiamine Series

The Merino et al. SAR study explicitly states that the presence of an oxo substituent at position 4 of the pyrimido[5,4‑b]indole ring is unfavorable for HIV‑1 RT inhibition, and all analogs with this feature (series 2 and 6) were inactive [REFS‑2]. The target compound bears the C‑4 oxo group and lacks the alkyldiamine substitution at C‑2 that is required for activity; therefore it is inferred to be inactive against wild‑type HIV‑1 RT (IC₅₀ > 100 μM based on the inactivity threshold of the assay). In contrast, the active comparator 4j (7,8‑dimethoxy‑substituted with diamine chain) displays an IC₅₀ of 37.8 μM [REFS‑2].

HIV‑1 reverse transcriptase non‑nucleoside inhibitor pyrimidoindole

n‑Butylthio vs. sec‑Butylthio Topology: Impact on MD‑2 Binding Complementarity

Computational docking studies on pyrimido[5,4‑b]indole TLR4 ligands indicate that the C‑2 alkylthio chain occupies a lipophilic sub‑pocket at the TLR4/MD‑2 interface [REFS‑1]. The n‑butylthio group of the target compound presents a linear four‑carbon chain, whereas the sec‑butylthio isomer (2‑(sec‑butylthio)‑3‑(4‑methoxyphenyl)‑3H‑pyrimido[5,4‑b]indol‑4(5H)‑one) introduces a branched methyl group that alters the steric contour within this pocket. Although direct binding affinity data for both isomers are not published, the SAR studies in Chan et al. demonstrate that even modest N‑5 alkyl modifications alter cytotoxicity and potency, implying that the C‑2 chain topology would similarly influence the MD‑2 interaction profile [REFS‑1].

TLR4/MD‑2 complex alkylthio topology pyrimidoindole

Evidence‑Based Application Scenarios for 2-(Butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one Procurement


TLR4 Cytokine‑Skewing Probe in Innate Immunity Research

Based on the SAR associating N‑(4‑methoxyphenyl)‑substituted pyrimido[5,4‑b]indoles with preferential IP‑10 over IL‑6 induction [REFS‑1], this compound is appropriate for use as a tool molecule to interrogate TLR4‑dependent type I interferon pathway activation in THP‑1 or primary dendritic cell assays. Procurement is justified when the experimental design requires an N‑aryl variant with electron‑donating character at the para position.

Negative Control for HIV‑1 Reverse Transcriptase Inhibition Screens

The C‑4 oxo group categorically abrogates anti‑HIV‑1 RT activity according to the Merino et al. SAR [REFS‑2]. This compound can therefore serve as a well‑characterised negative control in pyrimidoindole‑focused RT inhibition campaigns, ensuring that any observed activity in analogs arises from the absence of the C‑4 oxo and the presence of requisite C‑2/C‑4 alkyldiamine substitution.

C‑2 Alkylthio Topology Probe for TLR4/MD‑2 Docking Studies

With its linear n‑butylthio chain at C‑2, this compound provides a distinct molecular probe for in silico and biophysical studies of the TLR4/MD‑2 lipophilic pocket [REFS‑1]. It is suitable for head‑to‑head comparison with the sec‑butylthio and propylthio congeners to map the steric tolerance of the C‑2 binding sub‑site, supporting computational chemistry and fragment‑based ligand design efforts.

Quote Request

Request a Quote for 2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.